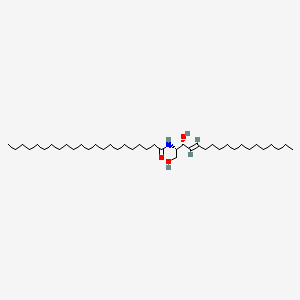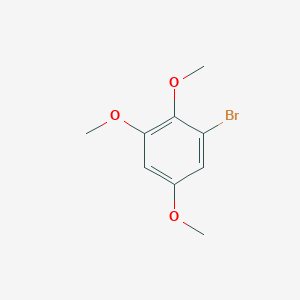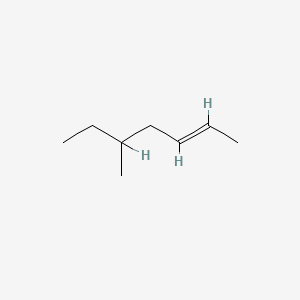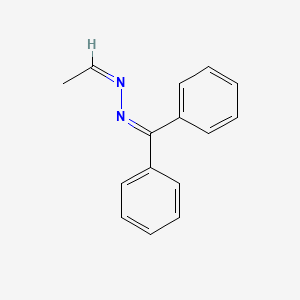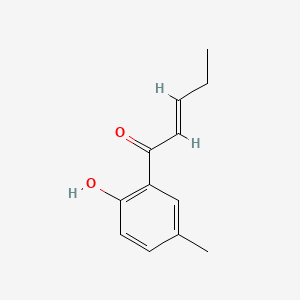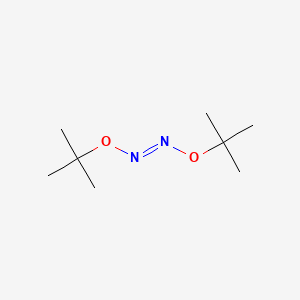
(4-Dimethylsulfamoyl-phenoxy)-acetic acid
Vue d'ensemble
Description
“(4-Dimethylsulfamoyl-phenoxy)-acetic acid” is a chemical compound. It contains total 33 bond(s); 18 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of “(4-Dimethylsulfamoyl-phenoxy)-acetic acid” includes a six-membered aromatic ring, a carboxylic acid group, a hydroxyl group, an aromatic ether, and a sulfonamide group . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals have been created .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Dimethylsulfamoyl-phenoxy)-acetic acid” are not fully detailed in the available resources . Further investigation would be required to provide a comprehensive analysis of its properties.Applications De Recherche Scientifique
Adsorption Studies
A study by Aksu and Kabasakal (2004) explored the adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid (2,4-D), a closely related phenoxy acid herbicide, onto granular activated carbon in aqueous solutions. The research found that activated carbon exhibited high 2,4-D uptake capacity, demonstrating the potential of carbon materials for removing contaminants like phenoxy-acetic acid derivatives from water sources Aksu & Kabasakal, 2004.
Catalysis
Yakura et al. (2018) developed a catalyst, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, showcasing the utility of phenoxy-acetic acid derivatives in synthetic organic chemistry as catalysts for producing valuable chemical products Yakura et al., 2018.
Environmental Remediation
Research by Wang et al. (2017) on the separation of yttrium from rare earth elements using a novel nonylphenoxy acetic acid derivative highlights the role of phenoxy-acetic acid compounds in the field of materials science and environmental remediation. This study underscores the potential for using such derivatives in the selective extraction and recovery of valuable elements Wang et al., 2017.
Material Science
Shockravi et al. (2006) synthesized new diacid monomers, including sulfide and sulfoxide bis(4-methyl phenoxy acetic acid), for the preparation of novel poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These materials were found to have good thermal stability and solubility in polar solvents, indicating their potential applications in high-performance polymers Shockravi et al., 2006.
Analytical Chemistry
In analytical chemistry, the derivatization of acidic herbicides for gas chromatographic analysis, as studied by Rompa et al. (2004), illustrates the applicability of phenoxy-acetic acid derivatives in enhancing analytical methodologies for environmental monitoring Rompa et al., 2004.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-5-3-8(4-6-9)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQWBUEQBZWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Dimethylsulfamoyl-phenoxy)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1637987.png)
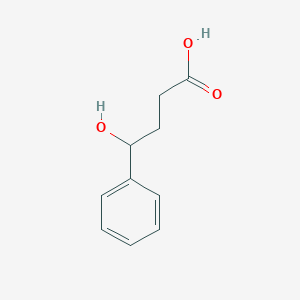

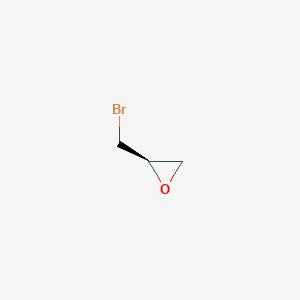
![Benzenamine, 4-[2-(4-nitrophenyl)ethenyl]-N-octadecyl-](/img/structure/B1638004.png)

